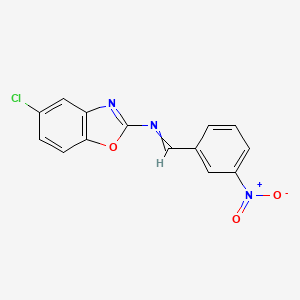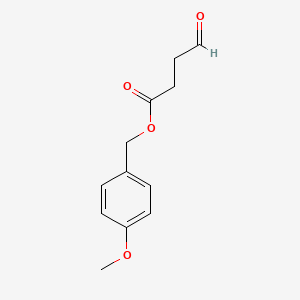
(4-Methoxyphenyl)methyl 4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)methyl 4-oxobutanoate is an organic compound with the molecular formula C12H14O4. It is a derivative of butanoic acid and contains both an ester and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl 4-oxobutanoate can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzyl alcohol with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)methyl 4-oxobutanoate undergoes several types of chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under strong acidic or basic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids like HCl or bases like NaOH are used to facilitate nucleophilic substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)methyl 4-oxobutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)methyl 4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-oxobutanoate: Similar structure but lacks the methoxyphenyl group.
Ethyl 4-oxobutanoate: Similar structure but with an ethyl ester group instead of a methoxyphenyl group.
4-Methoxybenzyl alcohol: Contains the methoxyphenyl group but lacks the ester and ketone functionalities.
Uniqueness
(4-Methoxyphenyl)methyl 4-oxobutanoate is unique due to the presence of both an ester and a ketone functional group, along with a methoxy-substituted aromatic ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
116492-45-6 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl 4-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-4-10(5-7-11)9-16-12(14)3-2-8-13/h4-8H,2-3,9H2,1H3 |
InChI-Schlüssel |
MWGQKUVPPCCTOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(=O)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


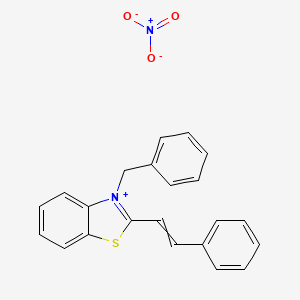
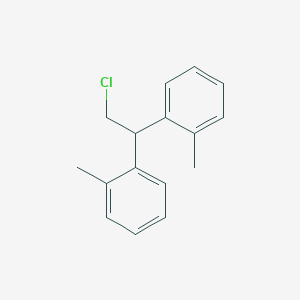
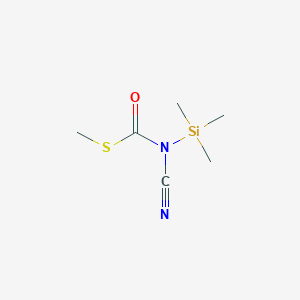
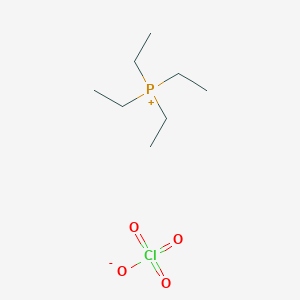


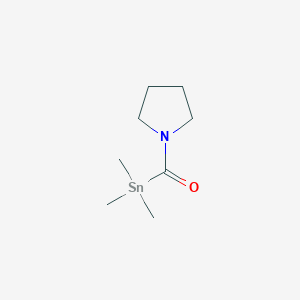

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
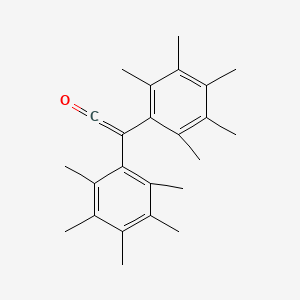
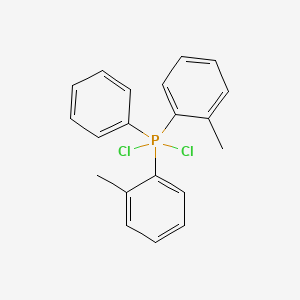
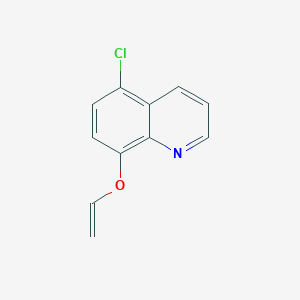
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)
